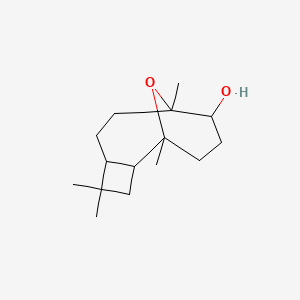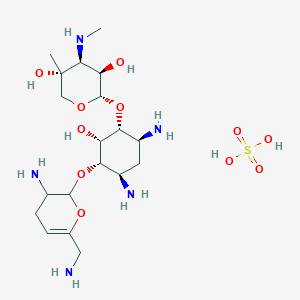
Ipratropium (bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipratropium bromide is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is marketed under various trade names, including Atrovent. This compound is primarily used to manage respiratory conditions such as chronic obstructive pulmonary disease and asthma by relaxing the smooth muscles in the airways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ipratropium bromide involves several key steps:
Acyl Chlorination Reaction: 2-phenyl-3-acetoxy propionic acid reacts with oxalyl chloride in an organic solvent to form an acyl chloride intermediate.
Addition Reaction: The acyl chloride intermediate is then reacted with isopropyl tropine mesylate.
Hydrolysis: The organic solvent is removed, and the residual reaction solution is hydrolyzed with an inorganic acid.
Bromomethylation: The hydrolysate is extracted and subjected to a bromomethylation reaction with methyl bromide to yield ipratropium bromide.
Industrial Production Methods: Industrial production of ipratropium bromide typically follows the same synthetic route but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield .
Types of Reactions:
Oxidation: Ipratropium bromide can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are not typically associated with ipratropium bromide.
Substitution: The compound can undergo substitution reactions, particularly involving the bromide ion.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Methyl bromide is commonly used in the bromomethylation step of its synthesis.
Major Products:
Aplicaciones Científicas De Investigación
Ipratropium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic methods for drug analysis.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Industry: Employed in the formulation of inhalers and nasal sprays for therapeutic use.
Mecanismo De Acción
Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor. By inhibiting the parasympathetic nervous system in the airways, it causes smooth muscle relaxation, leading to bronchodilation. This mechanism is particularly effective in alleviating bronchospasm associated with chronic obstructive pulmonary disease and asthma .
Comparación Con Compuestos Similares
Tiotropium Bromide: Another anticholinergic agent used for similar indications but with a longer duration of action.
Atropine: A naturally occurring compound with broader applications but less specificity for respiratory conditions.
Glycopyrronium Bromide: Used in the treatment of chronic obstructive pulmonary disease with a different pharmacokinetic profile
Uniqueness: Ipratropium bromide is unique in its rapid onset of action and specific targeting of muscarinic receptors in the airways, making it highly effective for acute management of respiratory conditions .
Propiedades
Fórmula molecular |
C20H30BrNO3 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1 |
Clave InChI |
LHLMOSXCXGLMMN-OJZQKMKLSA-M |
SMILES isomérico |
CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(1S,7S,8S,12S,13S,15S,19S)-5,13,19-triacetyloxy-7-(furan-3-yl)-1,8,12-trimethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate](/img/structure/B10753967.png)
![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)
